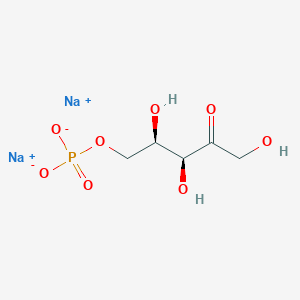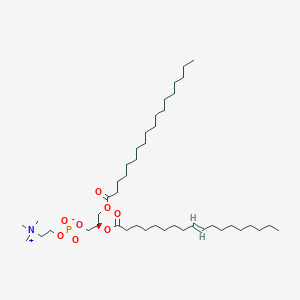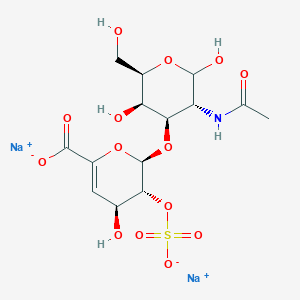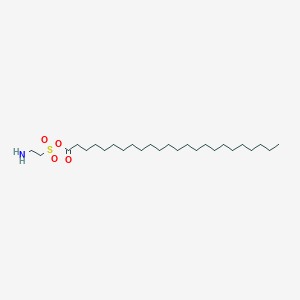
D-Xylulose 5-phosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Xylulose 5-phosphate sodium salt: is a metabolite of the hexose monophosphate pathway. It plays a crucial role in the regulation of glycolysis and lipogenesis. This compound is involved in the pentose phosphate pathway, where it acts as a signaling molecule that regulates various metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : D-Xylulose 5-phosphate sodium salt can be synthesized through the phosphorylation of D-xylulose. The reaction typically involves the use of phosphorylating agents such as sodium pyrophosphate in the presence of catalysts. The reaction conditions often include a controlled pH and temperature to ensure the efficient conversion of D-xylulose to its phosphorylated form .
Industrial Production Methods: : Industrial production of this compound involves large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including ion exchange chromatography and crystallization, to obtain the pure sodium salt .
Analyse Des Réactions Chimiques
Types of Reactions: : D-Xylulose 5-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-xylulose 5-phosphate.
Reduction: It can be reduced to form D-xylulose.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: D-xylulose 5-phosphate.
Reduction: D-xylulose.
Substitution: Various substituted xylulose derivatives.
Applications De Recherche Scientifique
Chemistry: : D-Xylulose 5-phosphate sodium salt is used as a substrate in enzymatic studies to understand the pentose phosphate pathway. It is also used in the synthesis of various biochemical intermediates .
Biology: : In biological research, this compound is used to study metabolic pathways and their regulation. It serves as a signaling molecule in the regulation of glycolysis and lipogenesis .
Medicine: : this compound is investigated for its potential therapeutic applications in metabolic disorders. It is also used in the development of diagnostic assays for metabolic diseases .
Industry: : In the industrial sector, this compound is used in the production of biofuels and bioplastics. It is also used in the synthesis of various fine chemicals .
Mécanisme D'action
D-Xylulose 5-phosphate sodium salt exerts its effects by activating protein phosphatase 2A. This activation leads to the dephosphorylation of key enzymes involved in glycolysis and lipogenesis. The compound also acts as a signaling molecule that regulates the nuclear transport of carbohydrate response element binding protein, a transcription factor that induces the expression of enzymes involved in glucose metabolism and lipogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Ribulose 5-phosphate sodium salt
- D-Erythrose 4-phosphate sodium salt
- D-Sedoheptulose 7-phosphate lithium salt
- D-Xylonic acid lithium salt
Uniqueness: : D-Xylulose 5-phosphate sodium salt is unique due to its specific role in the pentose phosphate pathway and its ability to regulate both glycolysis and lipogenesis. Unlike other similar compounds, it acts as a signaling molecule that coordinates the metabolic response to carbohydrate feeding .
Propriétés
Formule moléculaire |
C5H9Na2O8P |
|---|---|
Poids moléculaire |
274.07 g/mol |
Nom IUPAC |
disodium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5-;;/m1../s1 |
Clé InChI |
NBEPTNUBEFMKAU-ALUAXPQUSA-L |
SMILES isomérique |
C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
![Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)









![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)

